Ethyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester
Description
Properties
IUPAC Name |
tert-butyl N-ethyl-N-[[(2S)-1-(2-hydroxyethyl)pyrrolidin-2-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O3/c1-5-15(13(18)19-14(2,3)4)11-12-7-6-8-16(12)9-10-17/h12,17H,5-11H2,1-4H3/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQBDYBNQBZWRD-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCN1CCO)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C[C@@H]1CCCN1CCO)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Pyrrolidine Ring : A five-membered nitrogen-containing ring that contributes to the compound's biological properties.
- Carbamic Acid Moiety : Imparts potential for interaction with biological targets.
- Tert-butyl Ester : Enhances lipophilicity, which may improve membrane permeability.
Chemical Formula
The molecular formula for this compound is .
Pharmacological Effects
- Anticancer Activity : Recent studies have shown that derivatives of this compound exhibit significant anticancer properties. For example, compounds with similar structures were evaluated against various breast cancer cell lines (MCF-7, SK-BR-3, MDA-MB-231). The results indicated that these compounds could suppress cancer cell growth effectively while showing lower toxicity to non-malignant cells (MCF-10A) .
- Mechanism of Action : The biological activity is believed to be mediated through the inhibition of specific cellular pathways associated with cancer proliferation. The presence of the pyrrolidine ring is crucial for binding to target proteins involved in cell cycle regulation.
Study 1: Anticancer Efficacy
In a study published in December 2022, a series of esters derived from L-γ-methyleneglutamic acid amides were synthesized and tested for their efficacy against breast cancer cell lines. The ethyl ester variant demonstrated moderate exposure in brain tissue and significant growth suppression in cancer cells after 72 hours of treatment .
Study 2: Pharmacokinetics
Pharmacokinetic studies indicated that the compound has a half-life of approximately 0.74 hours, suggesting rapid metabolism and clearance from the body. This characteristic may influence dosing regimens for therapeutic applications .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Anticancer Activity | Half-Life | Toxicity |
|---|---|---|---|---|
| This compound | Structure | Moderate | 0.74 h | Low on malignant cells |
| Tert-butyl ester of L-γ-methyleneglutamic acid amides | Structure | High | 1.0 h | Moderate on non-malignant cells |
| Ethyl ester variant | Structure | Low | 0.5 h | Low |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between Ethyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester and its analogs:
Stereochemical and Functional Group Analysis
- Stereochemistry : The (S)-enantiomer of pyrrolidine derivatives is often prioritized in drug design due to enhanced target affinity. For example, the (R)-enantiomer of the pyrrolidin-3-yl analog (CAS 1353994-64-5) may exhibit reduced efficacy in binding to neurological targets compared to its (S)-counterpart .
- Protecting Groups: The tert-butyl carbamate group (Boc) is favored for its stability under basic conditions and ease of removal with acids like TFA. In contrast, the benzyl ester variant (CAS 122021-01-6) requires hydrogenolysis for deprotection, limiting its use in hydrogen-sensitive reactions .
- By comparison, the heptyloxy-phenyl substituent in Novartis’ compound increases lipophilicity, which may enhance blood-brain barrier penetration for neurodegenerative applications .
Preparation Methods
Core Pyrrolidine Framework Construction
The pyrrolidine ring serves as the structural backbone. A common approach involves starting from L-proline, a naturally occurring chiral pyrrolidine derivative, to establish the (S)-configuration at the 2-position. Alternatively, enantioselective synthesis via asymmetric hydrogenation of pyrroline precursors may be employed. The hydroxyethyl group at the nitrogen is introduced through alkylation using ethylene oxide or 2-chloroethanol under basic conditions. For example, reacting pyrrolidine with ethylene oxide in the presence of potassium carbonate yields 1-(2-hydroxyethyl)pyrrolidine.
Ethyl Group Introduction at the 2-Position
The ethyl substituent at the pyrrolidin-2-ylmethyl position is installed via nucleophilic alkylation. Using ethyl bromide or iodide with a strong base (e.g., LDA) enables alkylation at the α-position of the pyrrolidine nitrogen. Steric hindrance necessitates careful temperature control (−78°C to 0°C) to minimize over-alkylation.
Carbamate Formation Strategies
Tert-Butyl Carbamate Protection
The carbamic acid tert-butyl ester group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O). This step typically employs a two-phase system:
-
Deprotonation : The amine is treated with a base (e.g., triethylamine or DMAP) in dichloromethane.
-
Boc Activation : Boc₂O is added stoichiometrically at 0–25°C, achieving >80% yields in 2–4 hours.
Critical Parameters :
-
Excess base leads to hydrolysis of Boc₂O.
-
Anhydrous conditions prevent competing reactions with moisture.
Stereochemical Control and Resolution
Chiral Auxiliary Approaches
To preserve the (S)-configuration, L-proline derivatives are often used as starting materials. For instance, L-proline methyl ester is alkylated at the nitrogen, followed by hydroxyethylation and Boc protection.
Enzymatic Resolution
Racemic mixtures of intermediates (e.g., 1-(2-hydroxyethyl)pyrrolidine-2-carboxylic acid) are resolved using lipases or esterases, achieving enantiomeric excess (ee) >98%.
Optimization and Scalability Challenges
Solvent and Catalyst Screening
| Parameter | Optimal Condition | Yield Improvement | Source |
|---|---|---|---|
| Solvent | THF/DCM (1:1) | 15% | |
| Catalyst | DMAP (0.1 eq) | 20% | |
| Temperature | 0°C → 25°C (gradient) | 10% |
Transition metal catalysts (e.g., Pd/C for hydrogenation steps) enhance selectivity in reducing nitro or imine intermediates.
Purification Techniques
-
Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves Boc-protected intermediates.
-
Crystallization : Tert-butyl ether formation enables crystallization from hexane, achieving >95% purity.
Comparative Analysis of Synthetic Pathways
Route Efficiency
| Route | Steps | Overall Yield | Stereochemical Integrity |
|---|---|---|---|
| L-Proline Derivatization | 5 | 42% | High (ee >99%) |
| Asymmetric Synthesis | 6 | 35% | Moderate (ee 85–90%) |
| Racemic Resolution | 7 | 28% | High post-resolution |
The L-proline route offers superior enantiocontrol but requires costly starting materials.
Mechanistic Insights into Key Reactions
Boc Protection Kinetics
The reaction between the amine and Boc₂O follows second-order kinetics, with rate constants (k) of 0.15 L/mol·s in DCM. Side reactions, such as urea formation, are suppressed by maintaining pH >9 via triethylamine.
Alkylation Stereoselectivity
DFT calculations reveal that the ethyl group adopts an equatorial position on the pyrrolidine ring during alkylation, minimizing steric clash with the hydroxyethyl substituent.
Industrial-Scale Considerations
Cost-Benefit Analysis
| Factor | Impact on Scalability |
|---|---|
| Boc₂O Cost | High (>$500/kg) |
| Catalyst Reuse | Pd/C recycled 5× (85% yield) |
| Waste Management | Solvent recovery (>90%) |
Patent WO2012025502A1 highlights a cost-effective alternative using in-situ Boc protection with CO₂ gas, reducing reliance on Boc₂O.
Emerging Methodologies and Innovations
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to achieve high enantiomeric purity?
- Methodological Answer : Utilize asymmetric synthesis techniques, such as chiral catalysts or enantioselective Mannich reactions, to control stereochemistry. For example, tert-butyl carbamates can be synthesized via Boc-protection strategies under inert conditions, with purification via flash chromatography using gradients of ethyl acetate/hexane. Monitoring enantiomeric excess (ee) via chiral HPLC or polarimetry ensures purity .
Q. What analytical techniques are effective for characterizing structural integrity and stereochemistry?
- Methodological Answer : Combine H/C NMR to confirm functional groups and stereocenters, high-resolution mass spectrometry (HRMS) for molecular weight validation, and chiral-phase HPLC to assess enantiopurity. X-ray crystallography or circular dichroism (CD) spectroscopy may resolve absolute configuration, as demonstrated in studies of structurally related carbamates .
Q. How should hydrolytic stability of the tert-butyl carbamate group be assessed under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers at pH 2–10 (e.g., simulated gastric/intestinal fluids). Monitor degradation kinetics using reverse-phase HPLC and quantify intact compound via UV/Vis or MS detection. Store samples at 4°C under nitrogen to minimize hydrolysis during long-term storage .
Advanced Research Questions
Q. How does the hydroxyethyl-pyrrolidinylmethyl substituent influence binding affinity in molecular docking studies?
- Methodological Answer : Perform molecular docking simulations (e.g., AutoDock Vina) to compare binding modes of the compound with/without the hydroxyethyl group. Analyze hydrogen-bonding interactions, steric clashes, and hydrophobic contacts in enzyme active sites (e.g., proteases or kinases). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding constants .
Q. How can contradictory enzymatic inhibition data across assay platforms be resolved?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., fluorescence-based vs. radiometric assays). Control for interference from assay components (e.g., detergents, DMSO) by titrating compound concentrations. Include internal standards, as done in dried blood spot assays for enzyme activity quantification . Use statistical tools (e.g., Bland-Altman plots) to assess inter-platform variability.
Q. What strategies enhance blood-brain barrier (BBB) permeability while maintaining target engagement?
- Methodological Answer : Modify logP via substituent adjustments (e.g., fluorination or alkyl chain truncation) to balance lipophilicity. Use in vitro BBB models (e.g., MDCK-MDR1 monolayers) to measure permeability coefficients. Retain critical hydrogen-bond donors (e.g., hydroxyethyl group) for target binding, as seen in derivatives of similar carbamates .
Data Contradiction and Stability Analysis
Q. How should researchers address discrepancies in reported metabolic stability of tert-butyl carbamates?
- Methodological Answer : Compare metabolic half-life () data across species (e.g., human vs. rodent liver microsomes) and account for cytochrome P450 isoform variability. Use LC-MS/MS to identify major metabolites and correlate degradation pathways with structural features. Reference standardized protocols from EPA or ECHA for reproducibility .
Q. What experimental designs mitigate oxidative degradation during catalytic reactions?
- Methodological Answer : Employ radical scavengers (e.g., BHT) in reaction mixtures and conduct reactions under argon. Monitor oxidation byproducts via GC-MS or H NMR. Optimize reaction temperature and catalyst loading to minimize side reactions, as applied in asymmetric syntheses of related carbamates .
Structural and Functional Comparisons
Q. How does the hydroxyethyl group impact reactivity compared to halogenated or aromatic substituents in analogs?
- Methodological Answer : Perform comparative kinetic studies (e.g., SN2 reactions or enzymatic hydrolysis) to evaluate steric and electronic effects. The hydroxyethyl group may enhance solubility but reduce electrophilicity compared to halogenated analogs. Structural data from related compounds (e.g., fluorobiphenylcarbamates) suggest substituent polarity influences aggregation behavior .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
